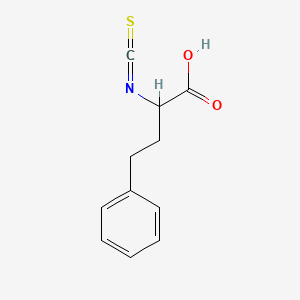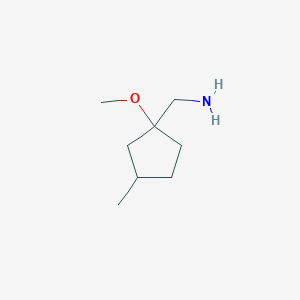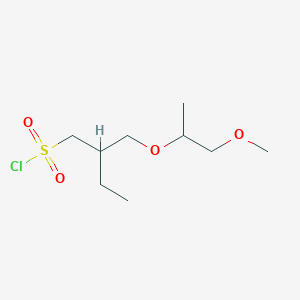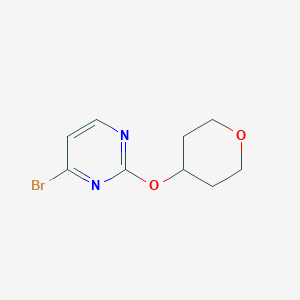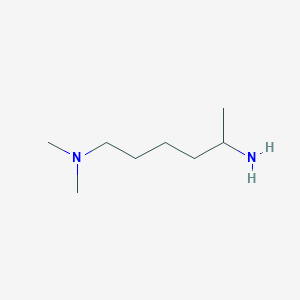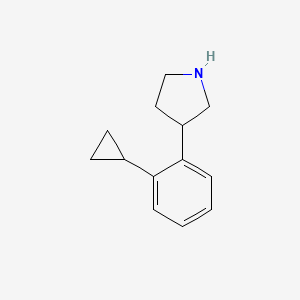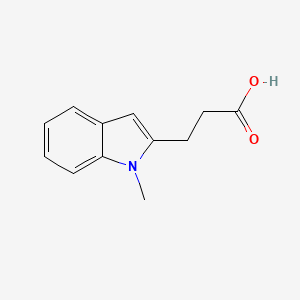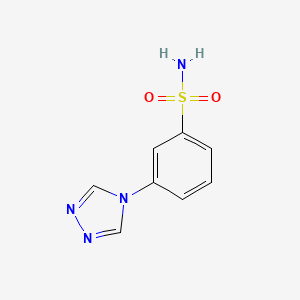![molecular formula C10H14OS B13622578 3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
3-[2-(Methylsulfanyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Methylsulfanyl)phenyl]propan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a methylsulfanyl group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve:
Formation of Grignard Reagent: Reacting an alkyl halide with magnesium in anhydrous ether.
Addition to Aldehyde: The Grignard reagent is then added to 2-(methylsulfanyl)benzaldehyde under controlled temperature conditions.
Reduction: The resulting intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-[2-(Methylsulfanyl)phenyl]propanal or 3-[2-(Methylsulfanyl)phenyl]propanone.
Reduction: Formation of 3-[2-(Methylsulfanyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-[2-(Methylsulfanyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl ring and methylsulfanyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-[2-(Methylsulfanyl)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[2-(Methylsulfanyl)phenyl]propan-1-ol: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
3-(2-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChIキー |
DLZNMFJQKXCGLR-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



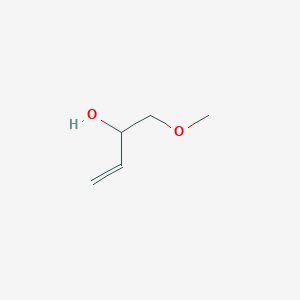
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
